molecular formula C8H10O B14479044 Oct-7-EN-5-YN-2-one CAS No. 67546-63-8

Oct-7-EN-5-YN-2-one

Cat. No.: B14479044
CAS No.: 67546-63-8
M. Wt: 122.16 g/mol
InChI Key: ZOLHXVQJQDUHFJ-UHFFFAOYSA-N
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Description

Oct-7-EN-5-YN-2-one: is an organic compound with the molecular formula C8H12O . It is also known by its synonyms 7-Octyn-2-one and oct-1-yn-7-one . This compound is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-EN-5-YN-2-one typically involves multi-step organic reactions. One common method includes the preparation of C-7 substituted hept-2-en-6-yn-1-ols, which are then subjected to a one-pot, three-step tandem process involving palladium(II)-catalyzed Overman rearrangement, ruthenium(II)-catalyzed ring-closing enyne metathesis, followed by a hydrogen bond-directed Diels–Alder reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: Oct-7-EN-5-YN-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oct-7-EN-5-YN-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and alkynes.

    Industry: Used in the synthesis of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Oct-7-EN-5-YN-2-one involves its reactivity due to the presence of both alkene and alkyne groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 7-Octyn-2-one
  • Oct-1-yn-7-one

Comparison: Oct-7-EN-5-YN-2-one is unique due to the presence of both a double bond and a triple bond within its structure. This makes it more versatile in chemical reactions compared to compounds with only one type of unsaturation. The presence of both functional groups allows for a wider range of chemical transformations and applications.

Properties

CAS No.

67546-63-8

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

oct-7-en-5-yn-2-one

InChI

InChI=1S/C8H10O/c1-3-4-5-6-7-8(2)9/h3H,1,6-7H2,2H3

InChI Key

ZOLHXVQJQDUHFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC#CC=C

Origin of Product

United States

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